REACTION_CXSMILES
|
[NH:1]1C2=NC=CC=C2C=N1.[C:10]([C:13]1[C:21]2[C:16](=CN=[C:19]([CH3:22])[CH:20]=2)[N:15]([CH2:23][C:24]([OH:26])=[O:25])[N:14]=1)(=[O:12])[NH2:11]>>[C:10]([C:13]1[C:21]2[C:16](=[N:1][CH:22]=[CH:19][CH:20]=2)[N:15]([CH2:23][C:24]([OH:26])=[O:25])[N:14]=1)(=[O:12])[NH2:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1N=CC=2C1=NC=CC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1=NN(C2=CN=C(C=C21)C)CC(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
0.87 min.
|
Duration
|
0.87 min
|
Name
|
|
Type
|
|
Smiles
|
C(N)(=O)C1=NN(C2=NC=CC=C21)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |